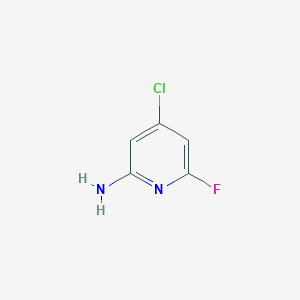

4-Chloro-6-fluoropyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

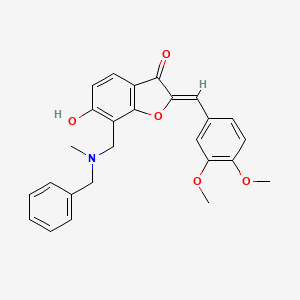

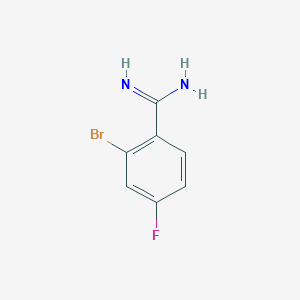

4-Chloro-6-fluoropyridin-2-amine is a chemical compound with the molecular formula C5H4ClFN2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves methods such as the Umemoto reaction and the Balts-Schiemann reaction . These methods are used to introduce fluorine atoms into the pyridine ring . The synthesis of amines can also involve S N 2 reactions of alkyl halides with ammonia or other amines .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with chlorine and fluorine substituents, and an amine group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its fluoropyridine structure. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .科学的研究の応用

Electrophilic Amination and Fluorine Atom Removal

The electrophilic amination of fluorophenols demonstrates the capability of 4-Chloro-6-fluoropyridin-2-amine to undergo transformations leading to the removal of the fluorine atom and the introduction of the chlorine atom. This process involves ipso amination, highlighting its utility in modifying aromatic compounds and enriching the diversity of amination products for further chemical synthesis and applications in drug development (Bombek et al., 2004).

Chemoselective Functionalization

The chemoselective functionalization of halogenated pyridines, including this compound, has been explored to selectively substitute halides under various conditions. Such reactions are pivotal for the development of new synthetic pathways, enabling the precise modification of complex molecules for potential use in pharmaceuticals and agrochemicals (Stroup et al., 2007).

Transition-Metal-Free Amination

A catalyst-free method for synthesizing 2-aminopyridine derivatives from fluoropyridines illustrates the potential of using this compound in environmentally benign and cost-effective synthetic processes. This approach benefits from high yield, chemoselectivity, and broad substrate adaptability, essential for the large-scale production of chemicals and pharmaceuticals (Li et al., 2018).

Novel Synthesis Pathways

Research into synthesizing amino-substituted pyridines from this compound reveals novel pathways involving amine and hydroxy substitutions. Such methodologies are crucial for the synthesis of intermediates and active pharmaceutical ingredients, showcasing the compound's versatility in contributing to diverse chemical syntheses and its role in facilitating new drug discoveries (Zhi-yuan, 2010).

Microwave-Assisted Selective Amination

The development of microwave-assisted amination techniques for this compound underscores the importance of advanced synthesis methods. These approaches enable rapid and selective functionalization, reducing reaction times and improving efficiency in synthesizing complex molecules for medicinal chemistry and material science applications (Koley et al., 2010).

Safety and Hazards

将来の方向性

The future directions for the use of 4-Chloro-6-fluoropyridin-2-amine could involve its use in the synthesis of fluorinated pyridines for various applications, including potential imaging agents for biological applications . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

特性

IUPAC Name |

4-chloro-6-fluoropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFOUCNXULWALA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2838839.png)

![Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2838842.png)

![ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2838843.png)

![N-(2-(([3,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide](/img/structure/B2838844.png)

![8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2838848.png)

![N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2838849.png)

![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B2838853.png)

![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2838859.png)

![N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2838860.png)